molecular formula C20H14BrNO3 B2491283 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide CAS No. 476648-98-3

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide

Cat. No. B2491283
CAS RN: 476648-98-3
M. Wt: 396.24
InChI Key: PAOJZHUCFLBHOG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related isoquinoline derivatives involves reactions of isoquinoline with activated acetylenes or bromopyruvate in the presence of catalysts or reagents to produce various substituted isoquinolines. For instance, isoquinoline reacts with ethyl bromopyruvate in the presence of dialkyl acetylenedicarboxylates or diaryloylacetylenes to produce substituted pyrrolo[2,1-a]isoquinolines in good yields (Yavari, Hossaini, & Sabbaghan, 2006). These methods showcase the versatility in the synthesis of complex isoquinoline derivatives, providing a foundation for the production of the target compound.

Molecular Structure Analysis

Molecular structure analysis of isoquinoline derivatives, including crystal structure and Hirshfeld surface analysis, reveals intricate details about their geometric and electronic configurations. For example, the crystal structure analysis of certain derivatives highlights the planarity of the oxoquinoline unit and the perpendicular arrangement of substituents, indicating the presence of weak hydrogen bonds and π–π interactions that stabilize the molecular structure (Filali Baba et al., 2019). Such detailed structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including cycloadditions, Diels-Alder reactions, and condensations, to form new compounds with diverse functional groups. The reactivity of these compounds towards different reagents can lead to the synthesis of novel derivatives with potential applications. For instance, the reaction of isoquinolinium bromide with different reagents has led to the synthesis of dihydrofuro[3,2-c]coumarins and other complex molecules (Salari, Mosslemin, & Hassanabadi, 2016). These reactions highlight the compound's versatility in forming various chemical structures.

Scientific Research Applications

Novel Synthesis Techniques

Research has demonstrated innovative approaches in synthesizing complex chemical structures related to 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide. For instance, Pratap et al. (2007) presented a facile and short synthesis of 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles through base-catalyzed ring transformation, highlighting the chemical's potential for further modification and application in various domains (Pratap et al., 2007).

Biomedical Research

In the field of biomedical research, the compound has shown promise. Wang et al. (2019) described the development of two-photon fluorescence probes based on diethylaminecoumarin skeleton, which showed a highly sensitive and selective response to sulfite/bisulfite, crucial for understanding physiological processes and disease states. These probes exhibited excellent cell permeability and mitochondrion selectivity, indicating the compound's potential in cellular imaging and biomedical diagnostics (Wang et al., 2019).

Advanced Chemical Synthesis

The compound also plays a role in the synthesis of advanced chemical structures. Alizadeh et al. (2020) reported the formation of epoxychromeno[4,3-c]isoquinolines through a diastereoselective one-pot IMDA reaction, showcasing the chemical's versatility in synthesizing complex molecular architectures with potential applications in materials science and pharmacology (Alizadeh et al., 2020).

Mechanism of Action

Target of Action

Similar compounds, such as ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, have been shown to target the egfr/pi3k/akt/mtor signaling pathway and STAT3 phosphorylation .

Mode of Action

The compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and invasion. By suppressing this pathway, the compound can inhibit these processes . Additionally, it restricts the phosphorylation and nuclear translocation of STAT3 , which is a critical process in the malignant biological behaviors of colorectal cancer .

Biochemical Pathways

The compound affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By suppressing this pathway, the compound can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also affects the phosphorylation and nuclear translocation of STAT3 , which is involved in cell growth and apoptosis.

Pharmacokinetics

Similar compounds have been shown to have significant anti-nsclc effects in vitro and in vivo This suggests that the compound may have good bioavailability

Result of Action

The compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . It also promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase .

Safety and Hazards

The safety information for “2-(2-oxo-2H-chromen-3-yl)acetic acid” includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-isoquinolin-2-ium-2-ylacetyl)chromen-2-one;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14NO3.BrH/c22-18(13-21-10-9-14-5-1-2-7-16(14)12-21)17-11-15-6-3-4-8-19(15)24-20(17)23;/h1-12H,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOJZHUCFLBHOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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